molecular formula C9H11NO2 B144097 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) CAS No. 129689-55-0

2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI)

Cat. No. B144097
M. Wt: 165.19 g/mol
InChI Key: XIMVYCPEBCAJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is a chemical compound that belongs to the family of pyridones. It is a white to pale yellow powder that is soluble in organic solvents like ethanol and methanol. This compound has attracted the attention of researchers due to its potential applications in various fields like pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.

Biochemical And Physiological Effects

Studies have shown that 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has no significant toxic effects on mammalian cells. It has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

The advantages of using 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) in lab experiments include its low toxicity, good bioavailability, and potential as an antibacterial, antifungal, and antiviral agent. However, its limitations include its relatively low solubility in water and its potential to interact with other compounds in biological systems.

Future Directions

There are several future directions for research on 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI). One potential direction is to explore its potential as an anti-inflammatory and antitumor agent. Another direction is to investigate its potential as an agrochemical for use in crop protection. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use as a therapeutic agent.

Synthesis Methods

The synthesis of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) can be achieved by various methods. One of the most common methods involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. Another method involves the reaction of 2,6-dimethyl-4-hydroxypyridine with acetic anhydride in the presence of a base like sodium acetate.

Scientific Research Applications

2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to have potential as an anti-inflammatory and antitumor agent.

properties

CAS RN

129689-55-0

Product Name

2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI)

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-acetyl-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(12)10(6)3/h4-5H,1-3H3

InChI Key

XIMVYCPEBCAJQV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=O)N1C)C(=O)C

Canonical SMILES

CC1=C(C=CC(=O)N1C)C(=O)C

synonyms

2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl- (9CI)

Origin of Product

United States

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